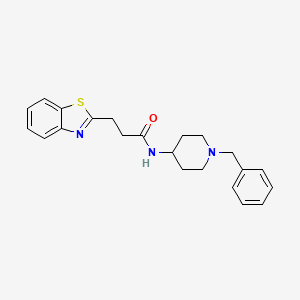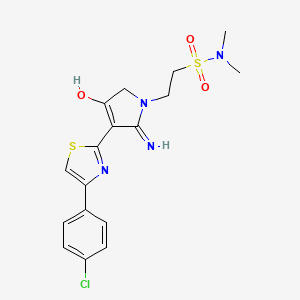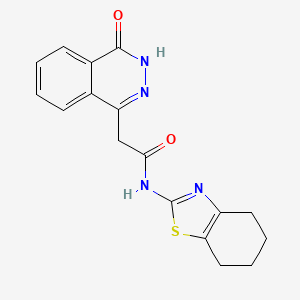![molecular formula C16H17ClN6O B10990353 1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- CAS No. 1574365-91-5](/img/structure/B10990353.png)
1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in agriculture as a pesticide, which we’ll explore further.
1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions may vary, but common reagents include hydrazine derivatives, carboxylic acids, and chlorinating agents.
Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis provides insights into the process.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents: Examples include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and base-catalyzed reactions.
Major Products: These depend on reaction conditions but could involve regioselective modifications or ring-opening reactions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine: Assess its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Consider its use as a fungicide or insecticide.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Mode of Action: Does it inhibit a specific enzyme? Disrupt cellular processes?
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., the triazole moiety).
Similar Compounds: Other pyrazole-based fungicides or insecticides.
Remember, this compound’s potential lies in its pesticidal properties, and further research can unlock its full capabilities
Properties
CAS No. |
1574365-91-5 |
|---|---|
Molecular Formula |
C16H17ClN6O |
Molecular Weight |
344.80 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17ClN6O/c1-9(2)14-18-16(21-20-14)19-15(24)13-8-12(22-23(13)3)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H2,18,19,20,21,24) |
InChI Key |
MLIFNRYNYWHBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)
![3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B10990274.png)
![methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10990278.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10990312.png)

![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)

![Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990337.png)
